molecular formula C19H17N3O2S B284174 N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide

N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide

Cat. No. B284174
M. Wt: 351.4 g/mol
InChI Key: NPIPMSWNTCCXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. BAY 11-7082 was first identified as an inhibitor of nuclear factor kappa B (NF-κB) activation, which is a transcription factor that plays a critical role in inflammation, immunity, and cell survival.

Scientific Research Applications

N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking NF-κB activation. Inflammation is a key factor in the pathogenesis of many diseases, and N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to have anti-inflammatory effects by inhibiting NF-κB activation. In neurodegenerative disorders, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been studied for its potential neuroprotective effects by inhibiting NF-κB activation and reducing inflammation.

Mechanism of Action

N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residue of the NF-κB essential modulator (NEMO), which is a regulatory subunit of the IκB kinase (IKK) complex. This modification prevents the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. As a result, NF-κB is sequestered in the cytoplasm and unable to translocate to the nucleus to activate gene transcription.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of chemotherapy. In immune cells, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuronal cells, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to reduce oxidative stress and inflammation, and improve neuronal survival.

Advantages and Limitations for Lab Experiments

N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for inhibiting NF-κB activation, its ability to penetrate cell membranes and blood-brain barrier, and its low toxicity. However, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 also has some limitations, including its irreversible inhibition of NEMO, which can lead to off-target effects and potential toxicity, and its potential to interfere with other signaling pathways that are regulated by cysteine modification.

Future Directions

There are several future directions for N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 research, including the development of more potent and selective inhibitors of NF-κB activation, the identification of new therapeutic applications in different diseases, and the exploration of combination therapies with other drugs. Additionally, the potential off-target effects and toxicity of N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 need to be further investigated to ensure its safety for clinical use.

Synthesis Methods

The synthesis of N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 involves a multi-step process that starts with the reaction of 2-amino-6-methylpyridine with 4-chlorobenzenesulfonyl chloride to form N-(4-chlorobenzenesulfonyl)-N'-(6-methylpyridin-2-yl)urea. This intermediate is then reacted with 4-nitrobenzenecarbonyl chloride to form N-(4-nitrobenzenecarbonyl)-N'-(4-chlorobenzenesulfonyl)-N'-(6-methylpyridin-2-yl)urea. Finally, the nitro group is reduced to an amino group using palladium on carbon to yield N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082.

properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N//'-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)benzenecarboximidamide

InChI

InChI=1S/C19H17N3O2S/c1-15-9-8-14-18(20-15)21-19(16-10-4-2-5-11-16)22-25(23,24)17-12-6-3-7-13-17/h2-14H,1H3,(H,20,21,22)

InChI Key

NPIPMSWNTCCXSB-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=CC=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3

SMILES

CC1=NC(=CC=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=NC(=CC=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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